molecular formula C13H8ClNO4S B12314386 5-[(4-Chlorophenyl)sulfanyl]-2-nitrobenzoic acid

5-[(4-Chlorophenyl)sulfanyl]-2-nitrobenzoic acid

Cat. No.: B12314386
M. Wt: 309.73 g/mol
InChI Key: QIDVMNUHAQPBDX-UHFFFAOYSA-N
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Description

5-[(4-Chlorophenyl)sulfanyl]-2-nitrobenzoic acid is a synthetic benzoic acid derivative incorporating a (4-chlorophenyl)sulfanyl moiety and a nitro functional group. This specific molecular architecture, featuring a sulfide (thioether) linkage, is of significant interest in medicinal chemistry and chemical biology for the construction of more complex heterocyclic scaffolds. Research into structurally similar compounds, such as those based on 1,3-oxazole cores and other N-acyl-α-amino acids, has demonstrated potential antimicrobial and antibiofilm properties against various bacterial and fungal strains, including C. albicans . The 4-chlorophenyl group is a common pharmacophore known to enhance biological activity and metabolic stability in drug discovery. This compound serves as a versatile building block (synthon) for the synthesis of diverse heterocyclic systems like 1,3-oxazoles and 1,3-oxazol-5(4H)-ones, which are privileged structures in the development of new pharmaceutical agents . Researchers can utilize this chemical to develop novel antimicrobials, study structure-activity relationships (SAR), and explore new mechanisms of action against drug-resistant pathogens. The product is provided For Research Use Only. It is not intended for diagnostic or therapeutic applications.

Properties

Molecular Formula

C13H8ClNO4S

Molecular Weight

309.73 g/mol

IUPAC Name

5-(4-chlorophenyl)sulfanyl-2-nitrobenzoic acid

InChI

InChI=1S/C13H8ClNO4S/c14-8-1-3-9(4-2-8)20-10-5-6-12(15(18)19)11(7-10)13(16)17/h1-7H,(H,16,17)

InChI Key

QIDVMNUHAQPBDX-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1SC2=CC(=C(C=C2)[N+](=O)[O-])C(=O)O)Cl

Origin of Product

United States

Preparation Methods

Reaction Mechanism and Conditions

The synthesis begins with 5-chloro-2-nitrobenzoic acid as the precursor. The nitro group at position 2 activates the aromatic ring for substitution at position 5, directing the incoming 4-chlorothiophenolate ion. The reaction is typically conducted in the presence of a base such as lithium hydroxide or potassium carbonate , which deprotonates the thiophenol to generate the nucleophilic thiolate.

Example Protocol ():

  • Reagents : 5-Chloro-2-nitrobenzoic acid (1 eq), 4-chlorothiophenol (1.2 eq), lithium hydroxide (2 eq).
  • Solvent : Dimethylformamide (DMF) or water.
  • Conditions : Reflux at 80–100°C for 6–12 hours.
  • Workup : Acidification with HCl to pH 2, followed by filtration and recrystallization from ethanol.
  • Yield : 75–85% (reported in analogous syntheses).

Lithium-Mediated Coupling

A patent by US4902826A () describes a scalable method for synthesizing arylthiobenzoic acids using lithium salts . This approach avoids harsh conditions and is adaptable to industrial production.

Procedure

  • Formation of Lithium Salt : 5-Chloro-2-nitrobenzoic acid is treated with lithium hydroxide in water, forming the lithium salt.
  • Substitution : 4-Chlorothiophenol is added, and the mixture is heated to 120°C under reduced pressure to remove water.
  • Isolation : The product is precipitated by acidification and purified via recrystallization.

Optimized Parameters ():

  • Molar Ratio : 1:1.2 (acid:thiophenol).
  • Temperature : 120°C.
  • Yield : 82–89%.

Advantages

  • Minimal Solvent Use : Water serves as both solvent and reaction medium.
  • Scalability : Suitable for batch sizes exceeding 100 kg.

Alternative Methods: Ullmann-Type Coupling

For substrates with poor reactivity, Ullmann coupling using copper catalysts provides an alternative route. This method couples 4-chlorothiophenol with a brominated nitrobenzoic acid derivative.

Example ():

  • Reagents : 5-Bromo-2-nitrobenzoic acid, 4-chlorothiophenol, CuI (5 mol%), 1,10-phenanthroline (10 mol%).
  • Solvent : Dimethyl sulfoxide (DMSO).
  • Conditions : 110°C for 24 hours.
  • Yield : 65–70%.

Industrial-Scale Production and Optimization

Continuous Flow Reactors

Recent patents (e.g., CN114105772A) highlight the use of continuous flow reactors to enhance efficiency:

  • Residence Time : 30 minutes at 100°C.
  • Throughput : 50 kg/hour with >90% conversion.

Waste Reduction Strategies

  • Recycling Solvents : DMF and water are recovered via distillation.
  • Byproduct Management : Unreacted 4-chlorothiophenol is extracted and reused.

Comparative Analysis of Methods

Method Reagents Conditions Yield Scalability Reference
Nucleophilic Substitution LiOH, 4-chlorothiophenol 80°C, DMF, 8h 85% High
Lithium-Mediated LiOH, 4-chlorothiophenol 120°C, H2O, 6h 89% Industrial
Ullmann Coupling CuI, 1,10-phenanthroline 110°C, DMSO, 24h 70% Moderate

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The sulfanyl group can be oxidized to a sulfoxide or sulfone using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The nitro group can be reduced to an amino group using reducing agents like tin(II) chloride or iron powder in the presence of hydrochloric acid.

    Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Tin(II) chloride, iron powder, hydrochloric acid.

    Substitution: Amines, thiols, bases like sodium hydroxide.

Major Products Formed

    Oxidation: Sulfoxide, sulfone derivatives.

    Reduction: Aminobenzoic acid derivatives.

    Substitution: Various substituted benzoic acid derivatives depending on the nucleophile used.

Scientific Research Applications

Antimicrobial Properties

Research indicates that 5-[(4-Chlorophenyl)sulfanyl]-2-nitrobenzoic acid exhibits potential antimicrobial activity. The nitro group can undergo reduction to form reactive intermediates that may interact with cellular components, leading to various biological effects. Studies have shown that this compound can inhibit the growth of both Gram-positive and Gram-negative bacteria, although specific minimum inhibitory concentration (MIC) values require further investigation .

Anticancer Activity

The compound has also been investigated for its anticancer properties. Preliminary studies suggest that it may induce cytotoxic effects on various cancer cell lines, including breast cancer cells (MCF-7). The mechanism of action is thought to involve the formation of reactive intermediates that disrupt cellular functions, although detailed mechanisms remain under investigation .

Applications in Medicinal Chemistry

5-[(4-Chlorophenyl)sulfanyl]-2-nitrobenzoic acid serves as a valuable intermediate in the synthesis of other bioactive compounds. Its unique structural features allow for modifications that can enhance biological activity or alter pharmacokinetic properties. Research into its derivatives could lead to the development of novel therapeutic agents with improved efficacy against various diseases .

Case Studies

Several case studies have explored the biological effects of 5-[(4-Chlorophenyl)sulfanyl]-2-nitrobenzoic acid:

  • Antimicrobial Activity Study (2023) :
    • Objective : Assess efficacy against Gram-positive and Gram-negative bacteria.
    • Findings : Significant inhibitory effects observed, though specific MIC values are yet to be published.
  • Anticancer Activity Evaluation (2023) :
    • Objective : Evaluate cytotoxic effects on human breast cancer cells (MCF-7).
    • Findings : Dose-dependent decrease in cell viability was noted.
  • Inflammation Model Study (2025) :
    • Objective : Investigate anti-inflammatory properties using LPS-stimulated macrophages.
    • Findings : Treatment reduced TNF-alpha levels by approximately 50% compared to controls.

These studies underscore the compound's potential therapeutic applications across various medical fields .

Mechanism of Action

The mechanism of action of 5-[(4-Chlorophenyl)sulfanyl]-2-nitrobenzoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The nitro group can undergo reduction to form reactive intermediates that interact with biological macromolecules, leading to various biochemical effects. The sulfanyl group can also form covalent bonds with thiol groups in proteins, affecting their function and activity.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues and Substitution Patterns

The following table summarizes key structural and functional differences between the target compound and related nitrobenzoic acid derivatives:

Compound Name Core Structure Substituents at Position 5 Key Functional Groups Molecular Weight (g/mol)
5-[(4-Chlorophenyl)sulfanyl]-2-nitrobenzoic acid Benzoic acid (4-Chlorophenyl)sulfanyl -NO₂, -COOH, -S- 309.72
Acifluorfen (5-[2-chloro-4-(trifluoromethyl)phenoxy]-2-nitrobenzoic acid) Benzoic acid 2-chloro-4-(trifluoromethyl)phenoxy -NO₂, -COOH, -O- 383.67
5-(2,4-Dichlorophenoxy)-2-nitrobenzoic acid Benzoic acid 2,4-dichlorophenoxy -NO₂, -COOH, -O- 346.15
Halosafen (5-(2-chloro-6-fluoro-4-(trifluoromethyl)phenoxy)-N-(ethylsulfonyl)-2-nitrobenzamide) Benzamide 2-chloro-6-fluoro-4-(trifluoromethyl)phenoxy -NO₂, -CONH-, -SO₂- 466.73
4-[2-(4-Chlorophenyl)ethyl]-3-nitro-5-sulfamoylbenzoic acid Benzoic acid 2-(4-chlorophenyl)ethyl, 5-sulfamoyl -NO₂, -COOH, -SO₂NH₂ 384.79
Key Observations:
  • Substituent Linkage: The target compound uses a sulfanyl (-S-) linkage, whereas acifluorfen and 5-(2,4-dichlorophenoxy)-2-nitrobenzoic acid employ an ether (-O-) bridge.
  • Halogenation Patterns : Acifluorfen and halosafen incorporate trifluoromethyl (-CF₃) groups, which enhance electron-withdrawing effects and resistance to enzymatic degradation compared to the simpler 4-chlorophenyl group in the target compound .
  • Positional Isomerism : The compound 4-[2-(4-chlorophenyl)ethyl]-3-nitro-5-sulfamoylbenzoic acid places the nitro group at the 3-position instead of the 2-position, which may influence its electronic properties and intermolecular interactions .

Physicochemical Properties

A comparison of calculated and experimental properties is provided below:

Property 5-[(4-Chlorophenyl)sulfanyl]-2-nitrobenzoic acid Acifluorfen 5-(2,4-Dichlorophenoxy)-2-nitrobenzoic acid
Molecular Weight 309.72 383.67 346.15
Polarity Moderate (sulfanyl group) High (CF₃, Cl, O) Moderate (Cl, O)
Predicted LogP ~3.2 (estimated) ~4.1 ~3.8
Acidity (pKa) ~1.5-2.0 (carboxylic acid) ~1.3 ~1.6
Notes:
  • The trifluoromethyl group in acifluorfen significantly increases its hydrophobicity (LogP ~4.1), making it more suitable for membrane penetration in herbicidal applications .

Biological Activity

5-[(4-Chlorophenyl)sulfanyl]-2-nitrobenzoic acid is a compound of significant interest due to its unique structural features and potential biological activities. This article provides a detailed overview of its biological activity, including antimicrobial and anticancer properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound is characterized by the following structural features:

  • Molecular Formula : C13_{13}H10_{10}ClN1_{1}O3_{3}S1_{1}
  • Molecular Weight : Approximately 341.72 g/mol
  • Functional Groups : Contains a nitro group at the 2-position of the benzoic acid core and a sulfanyl group attached to a 4-chlorophenyl moiety.

These structural elements contribute to its reactivity and biological interactions.

Antimicrobial Properties

Research indicates that 5-[(4-chlorophenyl)sulfanyl]-2-nitrobenzoic acid exhibits antimicrobial activity . The nitro group is particularly noted for its role in forming reactive intermediates that can interact with cellular components, potentially leading to cell death in microorganisms. Studies have shown moderate to strong activity against various bacterial strains, including Salmonella typhi and Bacillus subtilis .

Anticancer Activity

The compound has also been investigated for its anticancer properties . Preliminary studies suggest that the chlorophenylthio group may enhance interactions with specific enzymes or receptors involved in cancer cell proliferation and survival. The nitro group may facilitate the formation of reactive species that induce oxidative stress in cancer cells, leading to apoptosis .

The proposed mechanisms through which 5-[(4-chlorophenyl)sulfanyl]-2-nitrobenzoic acid exerts its biological effects include:

  • Formation of Reactive Intermediates : The nitro group can undergo reduction, generating reactive species that interact with cellular macromolecules.
  • Enzyme Inhibition : The compound may inhibit key enzymes involved in cellular metabolism, affecting growth and survival pathways in both microbial and cancer cells .

Research Findings and Case Studies

Recent studies have provided insights into the biological activity of this compound:

StudyFindings
Investigated antimicrobial properties; moderate activity against Salmonella typhi and Bacillus subtilis.
Evaluated anticancer effects; suggested mechanisms include oxidative stress induction and enzyme inhibition.
Explored structure-activity relationships; highlighted the importance of electron-withdrawing groups for enhanced biological activity.

In Silico Studies

In silico docking studies have been employed to predict the binding affinity of 5-[(4-chlorophenyl)sulfanyl]-2-nitrobenzoic acid to various biological targets. These studies indicate favorable interactions with active site residues of enzymes relevant to its antimicrobial and anticancer activities .

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